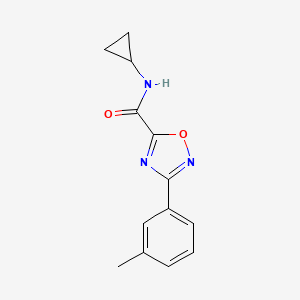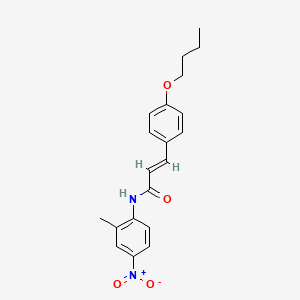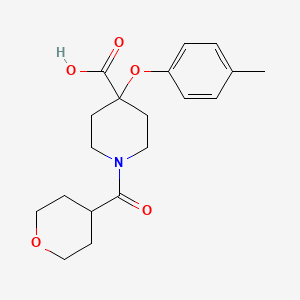
N-cyclopropyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide, also known as CP-122,288, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of oxadiazole derivatives, which have been shown to possess a wide range of biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties.
Aplicaciones Científicas De Investigación
N-cyclopropyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. It has been shown to act as a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease, stroke, and traumatic brain injury. It also has potential applications in the treatment of neuropathic pain, depression, and anxiety disorders.
Mecanismo De Acción
N-cyclopropyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide acts as a selective antagonist of the NMDA receptor, which is a subtype of glutamate receptor. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its activity is tightly regulated by the NMDA receptor. This compound binds to the receptor and prevents the influx of calcium ions into the cell, which is necessary for the activation of downstream signaling pathways. This results in the suppression of synaptic plasticity and the modulation of neurotransmitter release, which can have therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of synaptic plasticity, neurotransmitter release, and neuronal excitability. It has also been shown to have anti-inflammatory effects and to modulate the activity of other neurotransmitter systems, such as the serotonin and dopamine systems. In animal models, this compound has been shown to improve cognitive function, reduce inflammation, and prevent neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopropyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide has several advantages for laboratory experiments, including its high potency and selectivity for the NMDA receptor. It is also relatively stable and can be easily synthesized in large quantities. However, there are also some limitations to its use, including its potential toxicity and the need for careful dosing and administration. It is also important to consider the potential for off-target effects and to use appropriate controls in experimental designs.
Direcciones Futuras
There are several future directions for research on N-cyclopropyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide, including the development of more selective and potent NMDA receptor antagonists, the investigation of its potential therapeutic applications in other neurological disorders, and the exploration of its effects on other neurotransmitter systems. There is also a need for further studies on the safety and toxicity of this compound, particularly in human subjects. Overall, this compound has the potential to be a valuable tool for understanding the role of the NMDA receptor in neurological function and for the development of novel therapeutic interventions.
Métodos De Síntesis
The synthesis of N-cyclopropyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide involves the reaction of 3-methylbenzoyl chloride with cyclopropylamine, followed by the cyclization of the resulting intermediate with ethyl oxalyl chloride. The final product is obtained through the reaction of the oxadiazole intermediate with 3-amino-4-methylbenzoic acid. This method has been optimized to yield high purity this compound with good yields.
Propiedades
IUPAC Name |
N-cyclopropyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-8-3-2-4-9(7-8)11-15-13(18-16-11)12(17)14-10-5-6-10/h2-4,7,10H,5-6H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMOOWUJCHAZDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![allyl 2-[(4-methylbenzoyl)amino]-3-(4-nitrophenyl)acrylate](/img/structure/B5430007.png)
![4-benzyl-5-[1-(2-pyridinylcarbonyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5430015.png)

![2-(3-{[1-(2-furylmethyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5430036.png)
![3-(allylthio)-6-(2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5430041.png)
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-[2-hydroxy-1-(hydroxymethyl)ethyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5430043.png)
![2-methyl-N-{2-oxo-2-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]ethyl}propanamide](/img/structure/B5430053.png)
![N-[2-(cyclohexylthio)ethyl]cyclopentanecarboxamide](/img/structure/B5430058.png)
![2-[2-(4-chlorophenyl)vinyl]-3-(2-hydroxyethyl)-4(3H)-quinazolinone](/img/structure/B5430063.png)
![4-chloro-N-{4-[(dimethylamino)sulfonyl]phenyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5430064.png)


![N-methyl-1-(1-methyl-1H-imidazol-2-yl)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B5430109.png)